
Rabeprazole sodium monohydrate
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Overview
Description
Rabeprazole sodium monohydrate is a proton pump inhibitor used primarily to reduce stomach acid production. It is commonly prescribed for the treatment of conditions such as gastroesophageal reflux disease, peptic ulcer disease, and Zollinger-Ellison syndrome. This compound works by inhibiting the enzyme H+/K+ ATPase in the gastric parietal cells, thereby reducing gastric acid secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rabeprazole sodium monohydrate is synthesized through a multi-step process involving the reaction of 2-mercapto-1H-benzimidazole with 4-(3-methoxypropoxy)-3-methylpyridine. The key steps include:
Formation of the benzimidazole ring: This involves the cyclization of o-phenylenediamine with carbon disulfide.
Alkylation: The benzimidazole derivative is then alkylated with 4-(3-methoxypropoxy)-3-methylpyridine.
Oxidation: The resulting compound is oxidized to form the sulfoxide, which is the active form of rabeprazole
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but optimized for large-scale production. The process involves stringent control of reaction conditions, purification steps, and quality assurance to ensure the stability and efficacy of the final product .
Chemical Reactions Analysis
Acid Activation Mechanism
Rabeprazole sodium is a prodrug activated in the acidic environment of gastric parietal cells:
Rabeprazole (neutral)H+Protonated RabeprazoleSulfenamide (Active Form)
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Key steps :
Degradation Pathways
This compound degrades under specific conditions:
Condition | Degradation Product | Mechanism | Impact |
---|---|---|---|
Acidic hydrolysis | Desmethyl rabeprazole | Cleavage of methoxypropoxy side chain | Reduced bioavailability |
Alkaline hydrolysis | Sulfone derivative | Oxidation of sulfoxide to sulfone | Loss of pharmacological activity |
Light/heat exposure | Discoloration (yellowing) | Radical formation and polymerization | Compromised stability |
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Stability : Degrades rapidly in solutions below pH 5 but remains stable in neutral or alkaline conditions .
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Storage : Requires protection from moisture (hygroscopic) and storage at -20°C to prevent hydrate form changes .
Metabolic Reactions
Hepatic metabolism involves cytochrome P450 enzymes:
Enzyme | Metabolite | Activity | Significance |
---|---|---|---|
CYP2C19 | Desmethyl rabeprazole | Inactive | Primary pathway in 3–5% of Caucasians |
CYP3A4 | Rabeprazole sulfone | Inactive | Major route in 17–20% of Asians |
Non-enzymatic | Thioether carboxylic acid | Inactive | Excreted in urine (90%) |
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Drug interactions : Inhibits CYP2C19, increasing concentrations of warfarin (elevated INR) and digoxin .
Drug-Drug Interaction Chemistry
Rabeprazole’s chemical interactions with other drugs include:
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Warfarin : Inhibits warfarin metabolism via CYP2C19, raising bleeding risk .
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Amphetamines : Increases absorption by elevating gastric pH, enhancing systemic exposure .
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Antacids : Concurrent use may delay rabeprazole absorption due to pH modulation .
Stability in Formulations
This compound’s stability is critical for dosage efficacy:
Parameter | Optimal Condition | Effect of Deviation |
---|---|---|
Humidity | <50% RH | Hydrate conversion (e.g., hemihydrate) |
Temperature | 25°C (room temperature) | Degradation to sulfone at >40°C |
pH (oral suspension) | 9.0–10.0 | Precipitation in acidic media |
Scientific Research Applications
Medical Uses
Rabeprazole sodium monohydrate is primarily indicated for the following conditions:
- Gastroesophageal Reflux Disease (GERD) : It provides symptomatic relief from heartburn and regurgitation. Studies have shown that rabeprazole significantly reduces acid secretion, improving patient outcomes in GERD management .
- Erosive Esophagitis : This condition results from damage to the esophagus due to acid exposure. Rabeprazole aids in healing erosions and ulcers .
- Duodenal Ulcers : It is effective in treating and preventing duodenal ulcers, particularly those caused by Helicobacter pylori infection or nonsteroidal anti-inflammatory drugs (NSAIDs) .
- Pathological Hypersecretory Conditions : Conditions such as Zollinger-Ellison syndrome benefit from rabeprazole due to its ability to suppress excessive gastric acid production .
- Helicobacter pylori Eradication : Rabeprazole is used in combination with antibiotics (amoxicillin and clarithromycin) to eradicate H. pylori, thus reducing the risk of duodenal ulcer recurrence .
Pharmacodynamics and Mechanism of Action
Rabeprazole works by irreversibly inhibiting the H+, K+-ATPase enzyme system at the secretory surface of the gastric parietal cells. This action effectively decreases gastric acid production. The antisecretory effect begins within one hour after administration, with a median inhibitory effect on gastric acidity reaching up to 88% after the first dose .
Table 1: Pharmacodynamic Effects of Rabeprazole
Parameter | Basal Acid Output (mmol/hr) | Stimulated Acid Output (mmol/hr) | % Time Gastric pH > 3 |
---|---|---|---|
Rabeprazole (20 mg) | 0.4* | 0.6* | 65* |
Placebo | 2.8 | 13.3 | 10 |
*Statistically significant difference compared to placebo (p<0.01).
Formulation Challenges
The formulation of dosage forms containing rabeprazole presents challenges due to its low water solubility and stability issues. Factors affecting formulation include:
- Physicochemical Properties : The compound's stability under various conditions must be carefully managed to ensure efficacy.
- Dosage Forms : Delayed-release tablets are common, allowing for controlled release of the active ingredient to enhance therapeutic effects .
Case Studies and Clinical Trials
Several clinical studies have documented the effectiveness of rabeprazole in treating various gastrointestinal disorders:
- Zollinger-Ellison Syndrome Study : An open-label study demonstrated that high-dose rabeprazole maintained suppression of basal acid output over a 24-month period in patients with Zollinger-Ellison syndrome and idiopathic gastric acid hypersecretion. The study found rabeprazole to be well-tolerated with minimal adverse effects .
- Helicobacter pylori Eradication : A randomized trial showed that a combination therapy involving rabeprazole resulted in comparable eradication rates of H. pylori when compared to other PPIs like omeprazole and lansoprazole, indicating its effectiveness in this application .
Mechanism of Action
Rabeprazole sodium monohydrate exerts its effects by inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells. This enzyme is responsible for the final step in the production of gastric acid. By binding to the enzyme, this compound prevents the secretion of hydrogen ions into the gastric lumen, thereby reducing acid production. The compound is a prodrug that is activated in the acidic environment of the parietal cells, where it is converted to its active sulfenamide form .
Comparison with Similar Compounds
Similar Compounds
- Omeprazole
- Lansoprazole
- Pantoprazole
- Esomeprazole
Uniqueness
Rabeprazole sodium monohydrate is unique among proton pump inhibitors due to its rapid onset of action and higher bioavailability. It is also less affected by genetic polymorphisms in the CYP2C19 enzyme, which can influence the metabolism of other proton pump inhibitors .
Conclusion
This compound is a highly effective proton pump inhibitor with a wide range of applications in medicine and scientific research. Its unique properties and rapid onset of action make it a valuable compound for the treatment of acid-related disorders.
Properties
CAS No. |
1033853-22-3 |
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Molecular Formula |
C18H22N3NaO4S |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide;hydrate |
InChI |
InChI=1S/C18H20N3O3S.Na.H2O/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;;/h3-4,6-9H,5,10-12H2,1-2H3;;1H2/q-1;+1; |
InChI Key |
HKZVUFAIQCTTTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.O.[Na+] |
Origin of Product |
United States |
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